Methyl 2-methylprop-2-enoate;prop-2-enamide;styrene
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Overview
Description
Methyl 2-methylprop-2-enoate, prop-2-enamide, and styrene are organic compounds that are often used in various industrial and scientific applications. Methyl 2-methylprop-2-enoate is an ester derived from methacrylic acid, prop-2-enamide is an amide derived from acrylic acid, and styrene is a vinyl aromatic compound. These compounds are known for their reactivity and versatility in chemical synthesis and polymer production.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Methyl 2-methylprop-2-enoate
Synthesis: It is typically synthesized through the esterification of methacrylic acid with methanol in the presence of an acid catalyst.
Reaction Conditions: The reaction is carried out under reflux conditions with a strong acid like sulfuric acid as the catalyst.
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Prop-2-enamide
Synthesis: This compound is synthesized by the hydration of acrylonitrile in the presence of a sulfuric acid catalyst.
Reaction Conditions: The reaction is conducted at elevated temperatures and pressures to ensure complete conversion.
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Styrene
Synthesis: Styrene is produced by the dehydrogenation of ethylbenzene.
Reaction Conditions: The reaction is carried out at high temperatures (600-650°C) in the presence of a catalyst such as iron oxide.
Industrial Production Methods
Methyl 2-methylprop-2-enoate: Industrially, it is produced via the acetone cyanohydrin route, which involves the reaction of acetone cyanohydrin with methanol.
Prop-2-enamide: It is produced on a large scale by the catalytic hydration of acrylonitrile.
Styrene: Industrial production involves the catalytic dehydrogenation of ethylbenzene in large reactors.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Methyl 2-methylprop-2-enoate: Can undergo oxidation to form methacrylic acid.
Prop-2-enamide: Can be oxidized to form acrylic acid.
Styrene: Can be oxidized to form styrene oxide.
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Reduction
Methyl 2-methylprop-2-enoate: Can be reduced to form isobutyl alcohol.
Prop-2-enamide: Can be reduced to form propylamine.
Styrene: Can be hydrogenated to form ethylbenzene.
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Substitution
Methyl 2-methylprop-2-enoate: Can undergo nucleophilic substitution to form various derivatives.
Prop-2-enamide: Can undergo nucleophilic substitution to form amides and esters.
Styrene: Can undergo electrophilic substitution to form substituted styrenes.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens, acids, and bases.
Major Products
Methyl 2-methylprop-2-enoate: Methacrylic acid, isobutyl alcohol, and various esters.
Prop-2-enamide: Acrylic acid, propylamine, and various amides.
Styrene: Styrene oxide, ethylbenzene, and substituted styrenes.
Scientific Research Applications
Chemistry
Methyl 2-methylprop-2-enoate: Used as a monomer in the production of polymethyl methacrylate (PMMA).
Prop-2-enamide: Used in the synthesis of polyacrylamide, which is used as a flocculant in water treatment.
Styrene: Used as a monomer in the production of polystyrene and other copolymers.
Biology
Methyl 2-methylprop-2-enoate: Used in the synthesis of biocompatible materials for medical applications.
Prop-2-enamide: Used in the production of hydrogels for drug delivery systems.
Styrene: Used in the production of materials for biological research, such as petri dishes and microtiter plates.
Medicine
Methyl 2-methylprop-2-enoate: Used in the production of dental materials and bone cements.
Prop-2-enamide: Used in the synthesis of pharmaceutical intermediates.
Styrene: Used in the production of medical devices and packaging materials.
Industry
Methyl 2-methylprop-2-enoate: Used in the production of coatings, adhesives, and sealants.
Prop-2-enamide: Used in the production of paper and textiles.
Styrene: Used in the production of insulation materials, automotive parts, and consumer goods.
Mechanism of Action
Methyl 2-methylprop-2-enoate: Acts as a monomer that undergoes polymerization to form PMMA. The polymerization process involves the formation of free radicals that initiate the reaction.
Prop-2-enamide: Acts as a monomer that undergoes polymerization to form polyacrylamide. The polymerization process involves the formation of free radicals that initiate the reaction.
Styrene: Acts as a monomer that undergoes polymerization to form polystyrene. The polymerization process involves the formation of free radicals that initiate the reaction.
Comparison with Similar Compounds
Methyl methacrylate: Similar to methyl 2-methylprop-2-enoate, but with a different ester group.
Acrylamide: Similar to prop-2-enamide, but with a different amide group.
Vinyl toluene: Similar to styrene, but with a methyl group on the aromatic ring.
List of Similar Compounds
- Methyl methacrylate
- Acrylamide
- Vinyl toluene
- Ethyl acrylate
- Butyl acrylate
Properties
CAS No. |
31551-02-7 |
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Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
methyl 2-methylprop-2-enoate;prop-2-enamide;styrene |
InChI |
InChI=1S/C8H8.C5H8O2.C3H5NO/c1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3;1-2-3(4)5/h2-7H,1H2;1H2,2-3H3;2H,1H2,(H2,4,5) |
InChI Key |
WGOHKAZPXXKHGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC.C=CC1=CC=CC=C1.C=CC(=O)N |
Related CAS |
31551-02-7 |
Origin of Product |
United States |
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